molecular formula C14H16ClN3O B2597312 2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1208831-58-6

2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2597312
CAS No.: 1208831-58-6
M. Wt: 277.75
InChI Key: WOKBFEDXMRECDL-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroaniline with a suitable acylating agent, followed by the introduction of the cyano and cyclopropyl groups. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: can be compared with other acetamides or aniline derivatives.

    2-(2-Chloroanilino)acetamide: Lacks the cyano and cyclopropyl groups.

    N-(1-Cyano-1-cyclopropylethyl)acetamide: Lacks the chloroanilino group.

Uniqueness

The presence of both the chloroanilino and cyano-cyclopropylethyl groups in this compound may confer unique chemical and biological properties, such as enhanced binding affinity or specific reactivity.

Properties

IUPAC Name

2-(2-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-14(9-16,10-6-7-10)18-13(19)8-17-12-5-3-2-4-11(12)15/h2-5,10,17H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKBFEDXMRECDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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